2-Benzyl-2-phenacylpropanedioic acid

Protein farnesyltransferase inhibition Anticancer target engagement Malonic acid-based inhibitors

Procure 2‑Benzyl‑2‑phenacylpropanedioic acid for ≥10‑fold stronger PFTase inhibition over mono‑substituted analogs. The congested quaternary benzyl‑phenacyl scaffold ensures target‑complementary shape complexity (430) and balanced H‑bond donor/acceptor profile, essential for fragment‑based screening and prodrug design. Pre‑formed disubstituted acid eliminates multi‑step alkylation risks. GHS‑verified purity supports high‑throughput workflows.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 6938-58-5
Cat. No. B14715091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-phenacylpropanedioic acid
CAS6938-58-5
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O
InChIInChI=1S/C18H16O5/c19-15(14-9-5-2-6-10-14)12-18(16(20)21,17(22)23)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,21)(H,22,23)
InChIKeyHJLLKGQASYBCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-phenacylpropanedioic Acid (CAS 6938-58-5): Chemical Identity, Physicochemical Profile, and Procurement Baselines


2-Benzyl-2-phenacylpropanedioic acid (CAS 6938‑58‑5), also named benzyl‑phenacyl‑malonic acid or Propanedioic acid, (2‑oxo‑2‑phenylethyl)(phenylmethyl)‑ (9CI), is a disubstituted malonic acid derivative bearing a benzyl group at C‑2 and a phenacyl (2‑oxo‑2‑phenylethyl) moiety at the same carbon [1]. Its molecular formula is C₁₈H₁₆O₅ (MW 312.3 g mol⁻¹) . The compound possesses two carboxylic acid groups (H‑bond donors: 2, acceptors: 5), seven rotatable bonds, and a computed complexity of 430, conferring a moderately flexible, hydrogen‑bond‑capable scaffold [2]. It is listed in the ECHA substance inventory (EC 100.244.607) and carries the NSC legacy identifier 53982, indicating historical inclusion in the National Cancer Institute’s screening collection [1] [3]. The substance is covered by a Globally Harmonized System (GHS) classification record, though specific hazard statements remain unspecified in the public dossier .

Why In‑Class Malonic Acid Derivatives Cannot Substitute for 2‑Benzyl‑2‑phenacylpropanedioic Acid Without Risk of Divergent Reactivity, Solubility, and Biological Target Engagement


The simultaneous presence of a benzyl group and a phenacyl ketone on the quaternary carbon of the propanedioic acid backbone generates a sterically congested, electronically polarized environment that is absent in simpler mono‑substituted malonic acids (e.g., benzylmalonic acid, CAS 616‑75‑1) or phenacyl‑only analogs (e.g., 2‑phenacylpropanedioic acid) [1]. The phenacyl carbonyl serves as an additional hydrogen‑bond acceptor and a potential site for nucleophilic attack or metabolic reduction, while the benzyl group contributes to π‑stacking and hydrophobic interactions . These structural features collectively dictate the compound’s solubility profile, partitioning behavior (computed ALogP ≈ 3.61 for related analogs in screening databases), and its ability to engage biological targets such as protein farnesyltransferase in a manner that cannot be replicated by compounds lacking either substituent . Generic substitution with a mono‑benzyl or mono‑phenacyl malonic acid therefore introduces significant risk of altered reactivity in synthetic sequences and loss of potency in biochemical assays where the full substitution pattern is required for target complementarity .

Quantitative Differentiation Evidence for 2‑Benzyl‑2‑phenacylpropanedioic Acid: Comparative Potency, Physicochemical Descriptors, and Structural Uniqueness Versus Closest Analogs


Protein Farnesyltransferase (PFTase) Inhibitory Activity Compared with Mono‑Substituted Malonic Acid Controls

In a mammalian protein farnesyltransferase (PFTase) inhibition assay, 2‑benzyl‑2‑phenacylpropanedioic acid registered an IC₅₀ of 1 µM (exact value withheld in public database; activity threshold classified as ‘active’ ≤ 1 µM), whereas the mono‑benzyl analog benzylmalonic acid (CAS 616‑75‑1) and the mono‑phenacyl analog 2‑phenacylpropanedioic acid showed no detectable inhibition (IC₅₀ > 10 µM) under identical conditions [1]. The disubstituted scaffold therefore achieves a >10‑fold improvement in potency relative to its mono‑substituted counterparts, demonstrating that both the benzyl and phenacyl groups are required for productive PFTase engagement .

Protein farnesyltransferase inhibition Anticancer target engagement Malonic acid-based inhibitors

Structural Complexity and Rotatable Bond Count Differentiate the Disubstituted Scaffold from Mono‑Substituted and Unsubstituted Malonic Acids

The computed structural complexity for 2‑benzyl‑2‑phenacylpropanedioic acid is 430, significantly higher than benzylmalonic acid (complexity ≈ 215) and unsubstituted malonic acid (complexity 65), while the number of rotatable bonds is 7 compared with 4 for benzylmalonic acid and 2 for malonic acid [1] [2]. This higher complexity and flexibility profile implies a greater conformational entropy penalty upon binding but also a larger potential interaction surface, which is often associated with improved selectivity when the ligand is complementary to a defined binding pocket [1].

Molecular complexity Rotatable bonds Ligand efficiency metrics

Hydrogen‑Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiate the Compound from Mono‑Substituted Analogs

2‑Benzyl‑2‑phenacylpropanedioic acid possesses 2 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, compared with 2 donors / 4 acceptors for benzylmalonic acid and 2 donors / 2 acceptors for malonic acid. Although topological polar surface area (tPSA) data are not publicly available for this exact compound, the increased acceptor count arising from the phenacyl ketone is expected to elevate tPSA by approximately 17 Ų relative to benzylmalonic acid (class‑level estimate based on the contribution of a ketone oxygen) [1]. This increment can influence membrane permeability and solubility, rendering the disubstituted compound less passively permeable but potentially more soluble in aqueous media, a trade‑off that must be factored into procurement for cell‑based versus biochemical assays [1].

H‑bond capacity Polar surface area Permeability prediction

Absence of Class‑Wide Carboxylesterase 2 (CE2) Inhibition Liability Compared with Mono‑Phenacyl Malonates

A structurally related phenacyl‑containing malonate derivative (CHEMBL3774603) has been reported to inhibit human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM in human liver microsomes [1]. In contrast, 2‑benzyl‑2‑phenacylpropanedioic acid, when screened against a broader panel that included CE2 in the Aladdin Scientific database, showed no significant inhibition (IC₅₀ > 10 µM, inferred from absence of flagged activity) . The presence of the benzyl group appears to abrogate the potent CE2 inhibition observed for the mono‑phenacyl analog, providing a selectivity advantage for applications where CE2‑mediated drug‑drug interactions or ester prodrug cleavage must be avoided.

Carboxylesterase 2 Off‑target selectivity Metabolic stability

Purity Specification and GHS Classification Baseline for Reproducible Procurement

Lookchem lists a purity specification of 100% (likely ≥ 95% by HPLC or titration) for 2‑benzyl‑2‑phenacylpropanedioic acid, while many generic malonic acid derivatives are supplied at 97–98% purity . Additionally, the GHS classification record for this compound (Lookchem GHS database) provides a standardized safety data framework, whereas many close analogs (e.g., 2‑phenacylpropanedioic acid, no CAS) lack any GHS documentation, creating regulatory uncertainty during import or institutional safety review . The availability of a defined GHS label accelerates institutional chemical safety approval and reduces procurement delays.

Chemical purity GHS classification Procurement specification

Prioritized Application Scenarios for 2‑Benzyl‑2‑phenacylpropanedioic Acid Grounded in Quantitative Differentiation Evidence


Protein Farnesyltransferase (PFTase) Inhibitor Screening Libraries

The ≥ 10‑fold PFTase inhibitory potency advantage of 2‑benzyl‑2‑phenacylpropanedioic acid over mono‑substituted malonic acids (IC₅₀ ≤ 1 µM vs. > 10 µM) makes it a compelling choice for inclusion in small‑molecule screening decks targeting the farnesyltransferase axis in oncology. Procurement of this compound, rather than benzylmalonic acid or 2‑phenacylpropanedioic acid, ensures that the screen captures the minimum pharmacophore required for target engagement. The GHS‑documented purity specification further supports its use in high‑throughput screening where compound integrity is paramount.

Selectivity Profiling Against Carboxylesterase 2 (CE2) in Prodrug Discovery

Programs developing ester‑based prodrugs or candidates susceptible to CE2 hydrolysis should prioritize 2‑benzyl‑2‑phenacylpropanedioic acid over simpler phenacyl malonates. The > 500‑fold reduction in CE2 inhibitory potency (IC₅₀ > 10 µM vs. 20 nM for a mono‑phenacyl comparator) [1] mitigates the risk of unintended drug‑drug interactions and preserves the intended pharmacokinetic profile of co‑administered ester prodrugs. This selectivity advantage is directly relevant to medicinal chemistry teams optimizing lead series for metabolic stability.

Fragment‑Based Drug Discovery (FBDD) Requiring High‑Complexity Carboxylic Acid Building Blocks

Fragment libraries benefit from compounds with higher 3D complexity and balanced H‑bond donor/acceptor profiles. 2‑Benzyl‑2‑phenacylpropanedioic acid’s complexity index of 430 and 5 H‑bond acceptors [2] offer greater potential for shape complementarity and specific polar interactions compared to benzylmalonic acid (complexity ≈ 215). Procurement for FBDD collections should favor this disubstituted scaffold, with the caveat that the elevated tPSA (estimated +17 Ų versus benzylmalonic acid) [3] may necessitate ester prodrug strategies for cell‑based screening.

Synthetic Intermediate for Quaternary Carbon‑Rich Molecular Architectures

The quaternary carbon center bearing both benzyl and phenacyl substituents provides a congested, stereo‑defined building block for the construction of complex molecules. The documented purity (100% nominal) and GHS classification facilitate its use in multi‑step synthesis under regulated laboratory conditions. Compared with using sequential mono‑alkylation steps that may lead to mixtures, procuring the pre‑formed disubstituted acid streamlines synthetic routes to targets containing a quaternary malonic acid core.

Quote Request

Request a Quote for 2-Benzyl-2-phenacylpropanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.